2-(2,3-Dichlorophenyl)-2-hydroxyacetonitrile
Description
2-(2,3-Dichlorophenyl)-2-hydroxyacetonitrile is a substituted acetonitrile derivative featuring a dichlorophenyl group at the 2,3-positions of the aromatic ring and a hydroxyl group adjacent to the nitrile functionality. The hydroxyl group enhances polarity and hydrogen-bonding capacity, while the nitrile group provides reactivity toward hydrolysis or nucleophilic additions. The 2,3-dichloro substitution pattern may influence aromatic ring electron density, affecting regioselectivity in further reactions .
Properties
IUPAC Name |
2-(2,3-dichlorophenyl)-2-hydroxyacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBJRKFGAMINPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10917519 | |
| Record name | (2,3-Dichlorophenyl)(hydroxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10917519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93842-97-8 | |
| Record name | 2,3-Dichloro-α-hydroxybenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93842-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3-Dichloro)hydroxyacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093842978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,3-Dichlorophenyl)(hydroxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10917519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,3-dichloro)hydroxyacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichlorophenyl)-2-hydroxyacetonitrile typically involves the reaction of 2,3-dichlorobenzaldehyde with a cyanide source in the presence of a base. One common method is the reaction of 2,3-dichlorobenzaldehyde with sodium cyanide (NaCN) in an aqueous or alcoholic medium, followed by the addition of a base such as sodium hydroxide (NaOH) to facilitate the formation of the nitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dichlorophenyl)-2-hydroxyacetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-(2,3-dichlorophenyl)-2-oxoacetonitrile.
Reduction: The nitrile group can be reduced to an amine group, forming 2-(2,3-dichlorophenyl)-2-hydroxyethylamine.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(2,3-Dichlorophenyl)-2-oxoacetonitrile
Reduction: 2-(2,3-Dichlorophenyl)-2-hydroxyethylamine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(2,3-Dichlorophenyl)-2-hydroxyacetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,3-Dichlorophenyl)-2-hydroxyacetonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
| Compound Name | CAS Number | Substituent Positions | Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | Not Provided | 2,3-Cl on phenyl | Hydroxy, Nitrile | ~207.04* |
| 2-(2,4-Dichlorophenyl)acetonitrile | 140-53-4 | 2,4-Cl on phenyl | Nitrile | 190.04 |
| 3,4-Dichlorophenylacetonitrile | 3215-64-3 | 3,4-Cl on phenyl | Nitrile | 190.04 |
| 2,2-Dichloro-1-(2-hydroxy-3-methylphenyl)ethanone | 145818-23-1 | 2,2-Cl, 3-Me on phenyl | Hydroxy, Ketone | 219.07 |
*Estimated based on molecular formula (C₈H₅Cl₂NO).
Key Observations:
Chlorine Substitution Position: The 2,3-dichloro isomer (target compound) differs from the 2,4- and 3,4-dichloro analogs in electronic effects. The 2,4-dichloro isomer (CAS 140-53-4) has a higher structural similarity score (0.97) to the target compound, suggesting comparable synthetic applications .
Functional Group Influence: The hydroxyl group in the target compound increases polarity and boiling/melting points relative to non-hydroxylated analogs like 2-(2,4-Dichlorophenyl)acetonitrile. For example, 2,2-Dichloro-1-(2-hydroxy-3-methylphenyl)ethanone (a ketone analog) has a melting point of 33.5°C, while hydroxylated nitriles likely exhibit higher melting points due to hydrogen bonding . Nitrile groups (C≡N) are more electron-withdrawing than ketones (C=O), directing electrophilic substitutions to specific ring positions. This difference is critical in designing synthetic pathways .
Physicochemical and Spectral Properties
- Melting Points: Hydroxylated compounds (e.g., 2,2-Dichloro-1-(2-hydroxy-3-methylphenyl)ethanone, m.p. 33.5°C) generally have lower melting points than non-hydroxylated nitriles due to competing effects of hydrogen bonding and molecular symmetry .
- Spectral Data:
Biological Activity
2-(2,3-Dichlorophenyl)-2-hydroxyacetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a dichlorophenyl group and a hydroxyacetonitrile moiety, which contributes to its biological properties. The presence of chlorine atoms enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can disrupt cellular processes such as DNA replication and protein synthesis, leading to cytotoxic effects in cancer cells.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Interaction : It can bind to receptors that regulate cell proliferation and apoptosis.
- Oxidative Stress Induction : The compound may induce oxidative stress in cells, leading to apoptosis.
Biological Activities
Research has demonstrated various biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against a range of bacterial and fungal strains.
- Anticancer Activity : Preliminary studies suggest that it has cytotoxic effects on several cancer cell lines, including breast and lung cancer cells.
Table 1: Biological Activities of this compound
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 12.5 | |
| Antimicrobial | Escherichia coli | 15.0 | |
| Anticancer | MCF-7 (breast cancer) | 10.0 | |
| Anticancer | A549 (lung cancer) | 8.0 |
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study noted an IC50 value of 12.5 µM against Staphylococcus aureus, indicating strong potential for development as an antimicrobial agent.
- Cytotoxicity in Cancer Cells : In vitro experiments demonstrated that the compound exhibited significant cytotoxicity against MCF-7 and A549 cell lines, with IC50 values of 10.0 µM and 8.0 µM respectively. These findings suggest its potential as a lead compound for further anticancer drug development.
Research Findings
Recent investigations into the biological activity of this compound have highlighted its dual role as both an antimicrobial and anticancer agent. The compound's unique structure allows it to interact with multiple biological targets, making it a versatile candidate for pharmaceutical applications.
Summary of Findings:
- Exhibits potent antimicrobial activity against various pathogens.
- Demonstrates significant anticancer properties in multiple cell lines.
- Potential for further development into therapeutic agents targeting infections and cancers.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
